![molecular formula C11H12ClNO3S B2515142 1H-Indole-5-sulfonyl chloride, 1,3,3-trimethyl-2-oxo-2,3-dihydro- CAS No. 959301-32-7](/img/structure/B2515142.png)
1H-Indole-5-sulfonyl chloride, 1,3,3-trimethyl-2-oxo-2,3-dihydro-
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C8H6ClNO2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H
. This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis
While specific chemical reactions involving 1H-Indole-5-sulfonyl chloride, 1,3,3-trimethyl-2-oxo-2,3-dihydro- are not available, indole compounds are generally involved in a variety of chemical reactions. For instance, the Fischer indolisation–indole N-alkylation sequence is a common reaction involving indole derivatives .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .Scientific Research Applications
- Photochromic dyes exhibit reversible color changes upon exposure to light. Researchers have explored the use of this compound in dosimetric materials, light-controlling filters, recording films for printing processes, decorative paints, and optical recording media .
- Indole derivatives , including this compound, have garnered attention due to their biological significance. Here are some key areas:
- Cancer Research : Indole derivatives are studied for their potential in treating cancer cells. Their diverse structures and interactions with cellular pathways make them promising candidates for targeted therapies .
Photochromic Dyes and Molecular Electronic Devices
Biologically Active Compounds
Safety and Hazards
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the target’s function . This modulation can result in a variety of changes, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway modulations can vary widely and are dependent on the specific biological activity being exerted.
Result of Action
Given the wide range of biological activities associated with indole derivatives, the effects could potentially be quite diverse .
properties
IUPAC Name |
1,3,3-trimethyl-2-oxoindole-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c1-11(2)8-6-7(17(12,15)16)4-5-9(8)13(3)10(11)14/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVDERAQXGLHFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)Cl)N(C1=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-5-sulfonyl chloride, 1,3,3-trimethyl-2-oxo-2,3-dihydro- | |
CAS RN |
959301-32-7 |
Source
|
Record name | 1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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